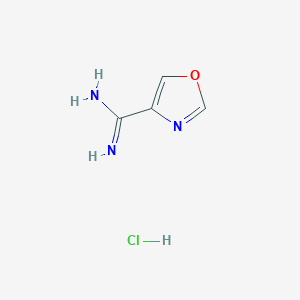
N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide, also known as CTQA, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.
作用機序
N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide acts as a selective antagonist of the NR2B subunit of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By inhibiting the activity of this subunit, N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide has been shown to improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its activity as an NMDA receptor antagonist, N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been associated with improved cognitive function.
実験室実験の利点と制限
One of the main advantages of N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide for use in lab experiments is its selectivity for the NR2B subunit of the NMDA receptor. This selectivity allows for more precise targeting of this receptor subunit, which is involved in the regulation of synaptic plasticity and memory formation. However, one limitation of N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide is its relatively low potency compared to other NMDA receptor antagonists.
将来の方向性
There are a number of potential future directions for research on N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide. One area of interest is the development of more potent analogs of N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide that could be used in the treatment of neurological disorders. Another potential direction is the investigation of N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide's effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide could be investigated for its potential use in the treatment of other conditions, such as depression and anxiety disorders.
In conclusion, N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide is a chemical compound that has shown promise for use in various scientific research applications, particularly in the field of neuroscience. Its selectivity for the NR2B subunit of the NMDA receptor and its ability to increase levels of acetylcholine in the brain make it a potentially valuable tool for investigating the mechanisms of neurological disorders and developing new treatments for these conditions.
合成法
N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide can be synthesized through the reaction of 4-ethyl-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid with cyanomethyl chloride in the presence of a base. The resulting product is then treated with acetic anhydride to obtain N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide.
科学的研究の応用
N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide has shown potential for use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide has been shown to act as a selective antagonist of the NR2B subunit of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. As such, N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
N-(cyanomethyl)-2-(4-ethyl-2,3-dihydroquinoxalin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-17-9-10-18(11-14(19)16-8-7-15)13-6-4-3-5-12(13)17/h3-6H,2,8-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVHEBAYXWHJFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C2=CC=CC=C21)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Isopropyl-4-(4-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)piperazine-2,3-dione](/img/structure/B2564398.png)
![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide](/img/structure/B2564400.png)



![3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B2564404.png)
![6-Acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2564405.png)
![2-Chloro-N-[1-(4-cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]acetamide](/img/structure/B2564409.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2564410.png)
![3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2564412.png)


![N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564417.png)